molecular formula C7H10BrN3O B8352788 N-(2-(3-bromo-1H-pyrazol-1-yl)ethyl)acetamide

N-(2-(3-bromo-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B8352788
M. Wt: 232.08 g/mol
InChI Key: QEZLITKNJBWMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-bromo-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C7H10BrN3O and its molecular weight is 232.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-bromo-1H-pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-bromo-1H-pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-(3-bromo-1H-pyrazol-1-yl)ethyl)acetamide

Molecular Formula

C7H10BrN3O

Molecular Weight

232.08 g/mol

IUPAC Name

N-[2-(3-bromopyrazol-1-yl)ethyl]acetamide

InChI

InChI=1S/C7H10BrN3O/c1-6(12)9-3-5-11-4-2-7(8)10-11/h2,4H,3,5H2,1H3,(H,9,12)

InChI Key

QEZLITKNJBWMOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN1C=CC(=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(3-bromo-1H-pyrazol-1-yl)-N-tritylethanamine obtained in Step B (100 mg) and triethylsilane (38.8 μL) in dichloromethane (1.2 mL) was slowly added trifluoroacetic acid (1.2 mL) under ice-cooling. The reaction mixture was warmed to room temperature, stirred for 3 hr, and concentrated under reduced pressure. To a solution of the obtained residue and acetic anhydride (32.7 μL) in dichloromethane (2.0 mL) was added triethylamine (97.0 μL) under ice-cooling, and the mixture was stirred for 2 hr. To the reaction mixture was added dichloromethane, and the mixture was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (40.0 mg).
Name
2-(3-bromo-1H-pyrazol-1-yl)-N-tritylethanamine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
38.8 μL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
solvent
Reaction Step Four

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